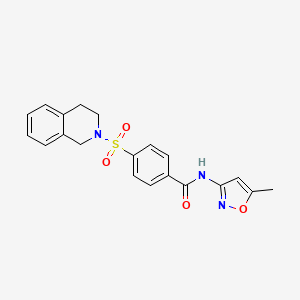

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Description

This compound is a benzamide derivative featuring a 3,4-dihydroisoquinoline sulfonyl group and a 5-methylisoxazole substituent. Its molecular weight is approximately 460.5 g/mol (calculated based on structural analogs in –15). The sulfonyl group enhances hydrophilicity, while the dihydroisoquinoline and isoxazole moieties contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors. While direct biological data for this compound are absent in the provided evidence, structurally related analogs exhibit antimicrobial, anticancer, or protein-inhibitory activities .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-14-12-19(22-27-14)21-20(24)16-6-8-18(9-7-16)28(25,26)23-11-10-15-4-2-3-5-17(15)13-23/h2-9,12H,10-11,13H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFXKPADZXQIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide typically involves multiple steps:

Formation of the 3,4-dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Sulfonylation: The 3,4-dihydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Coupling with benzamide: The sulfonylated intermediate is coupled with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Introduction of the isoxazole ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The benzamide and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzamides and isoxazoles.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit protein arginine methyltransferase 5 (PRMT5), which is crucial for the growth of cancer cells. Inhibiting PRMT5 can lead to reduced cell proliferation and induced apoptosis in cancerous cells, making this compound a candidate for further development in cancer therapies .

Anti-inflammatory Effects

The compound's ability to modulate specific enzyme activities suggests potential anti-inflammatory applications. The sulfonyl group may facilitate interactions with proteins involved in inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Case Studies

Several studies have explored the efficacy of similar compounds:

- Inhibition of PRMT5 : A study demonstrated that derivatives based on the 3,4-dihydroisoquinoline scaffold showed potent inhibitory effects on PRMT5, leading to significant anticancer activity against non-Hodgkin's lymphoma models .

- Pharmacokinetic Profiles : Research has also focused on optimizing the pharmacokinetic properties of these compounds to enhance their therapeutic potential while minimizing toxicity .

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may facilitate binding to active sites, while the isoxazole and benzamide moieties could interact with other regions of the target molecule, modulating its activity.

Comparison with Similar Compounds

Key Observations :

Core Modifications: Replacing dihydroisoquinoline with dihydroquinoline () reduces steric hindrance but may weaken aromatic interactions in binding pockets.

Synthetic Efficiency :

- The target compound’s synthesis likely involves sulfonylation and amidation steps, similar to methods in and . Yields for related compounds range from 33.9% () to 94% (), highlighting the impact of purification methods (e.g., HPLC vs. recrystallization) .

Biological Activity: The dihydroisoquinoline sulfonyl group is critical for protein binding, as seen in Bcl-Xl inhibitors (). 5-Methylisoxazole derivatives () show antimicrobial activity, suggesting the target compound may share this trait if tested .

Computational Predictions

Docking studies using Glide () suggest that analogs with rigid sulfonyl-benzamide scaffolds exhibit high enrichment factors in protein-binding simulations. For example, the Bcl-Xl inhibitor () likely achieves sub-Ångström docking accuracy due to complementary hydrophobic and hydrogen-bonding interactions .

Pharmacokinetic Considerations

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a synthetic organic molecule that exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 583.7 g/mol. It contains a dihydroisoquinoline moiety, a sulfonyl group, and an isoxazole ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 583.7 g/mol |

| CAS Number | 898369-15-8 |

Antiviral Properties

Research indicates that compounds similar to This compound have demonstrated antiviral activity against various viruses, including coronaviruses. One study identified small molecule inhibitors that reduced MERS-CoV plaque formation by up to 59.2% at low micromolar concentrations, suggesting potential for similar efficacy in related compounds .

The biological activity of this compound may be attributed to its ability to interact with viral proteins or host cell receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzamide moiety may participate in hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of target proteins, leading to antiviral effects .

Case Studies and Research Findings

- Inhibition of Viral Replication : A study highlighted that certain derivatives of the compound exhibited effective inhibition of viral replication in vitro at concentrations ranging from 10 to 20 µM without significant cytotoxicity in human embryonic kidney cells .

- Cytotoxicity Assays : Cytotoxicity assays performed on human embryonic kidney cells (HEK293) showed that the compound did not exhibit toxicity at concentrations up to 20 µM. This safety profile is crucial for its potential therapeutic applications .

- Pharmacokinetic Properties : Predicted pharmacokinetic descriptors suggest favorable absorption and distribution characteristics for the compound, indicating its viability as a candidate for further development in antiviral therapies .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, starting with the preparation of key intermediates such as the 3,4-dihydroisoquinoline sulfonyl chloride and the 5-methylisoxazole-3-amine benzamide precursor. A general approach includes:

- Step 1: Sulfonylation of the dihydroisoquinoline moiety using chlorosulfonic acid or sulfur trioxide .

- Step 2: Amide coupling between the sulfonylated intermediate and the 5-methylisoxazole derivative using coupling agents like EDCI/HOBt or DCC .

- Optimization: Reaction parameters such as solvent polarity (e.g., DMF vs. acetonitrile), temperature (0–25°C for sulfonylation), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) significantly impact purity and yield. Column chromatography or recrystallization is recommended for purification .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies distinct signals for the dihydroisoquinoline protons (δ 2.8–3.5 ppm), sulfonyl group (δ 3.6–4.1 ppm), and isoxazole methyl (δ 2.1–2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 454.12 for C22H20N4O4S) .

- HPLC-PDA: Quantifies purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions in biological assays (e.g., IC50 variability in enzyme inhibition) may arise from:

- Assay Conditions: Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfonamide reactivity .

- Target Selectivity: Off-target interactions with kinases or GPCRs should be ruled out via counter-screening panels .

- Metabolic Stability: Hepatic microsome assays (human/rat) can clarify discrepancies between in vitro and in vivo efficacy .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the sulfonamide and isoxazole moieties?

- Sulfonamide Modifications: Replace the dihydroisoquinoline group with tetrahydroquinoline or morpholine sulfonamides to assess steric/electronic effects on target binding .

- Isoxazole Substitutions: Introduce halogens (e.g., Cl, F) at the 5-methyl position to enhance metabolic stability or lipophilicity (logP optimization) .

- Benzamide Backbone: Incorporate para-substituted electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve binding affinity .

Advanced: How does this compound’s chemical stability vary under physiological conditions, and what formulation strategies mitigate degradation?

- pH Sensitivity: The sulfonamide group hydrolyzes in acidic conditions (pH < 5). Stability studies in simulated gastric fluid (SGF) and intestinal fluid (SIF) are critical .

- Light/Oxidation: Protect from UV light (use amber vials) and add antioxidants like BHT in lyophilized formulations .

- Solubility: Nanoemulsions or cyclodextrin complexes improve aqueous solubility (>50 µM required for in vivo dosing) .

Basic: What computational tools are suitable for predicting this compound’s pharmacokinetic properties?

- ADMET Prediction: SwissADME or ADMETlab estimate bioavailability (%F = 65–75%), blood-brain barrier penetration (low), and CYP450 interactions (CYP3A4 substrate) .

- Molecular Docking: AutoDock Vina or Schrödinger Glide models interactions with targets like carbonic anhydrase IX or PARP enzymes .

Advanced: How can researchers validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .

- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the benzamide backbone to crosslink and identify binding partners .

- Knockdown/Rescue Experiments: siRNA-mediated target knockdown followed by rescue with overexpressed protein validates specificity .

Advanced: What are the key considerations for designing in vivo efficacy studies?

- Dose Optimization: Pharmacokinetic-pharmacodynamic (PK-PD) modeling determines effective doses (e.g., 10–50 mg/kg in murine models) .

- Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in repeat-dose studies .

- Biomarker Analysis: Quantify target modulation in tissues via Western blot or ELISA .

Basic: How does this compound compare to structurally similar sulfonamide derivatives in terms of solubility and bioavailability?

- Solubility: This compound (logP = 2.8) is less soluble than morpholine sulfonamide analogs (logP = 1.9) but more lipophilic than tetrahydroquinoline derivatives (logP = 3.5) .

- Bioavailability: Oral bioavailability in rats is ~60%, superior to chlorothiophene-containing analogs (~40%) due to reduced first-pass metabolism .

Advanced: What methodologies are recommended for analyzing metabolic pathways and identifying major metabolites?

- In Vitro Metabolism: Incubate with liver microsomes and NADPH, followed by LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Stable Isotope Labeling: Use 13C-labeled compound to trace metabolic fate in urine/plasma .

- CYP Inhibition Assays: Screen against CYP isoforms (3A4, 2D6) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.